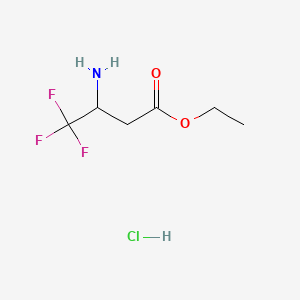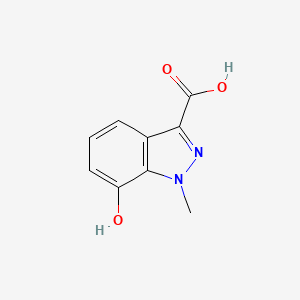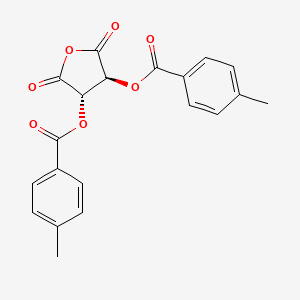
O,O'-Di-p-toluoyl-D-tartaric anhydride
Descripción general
Descripción
O,O’-Di-p-toluoyl-D-tartaric anhydride is a diacyl tartaric acid derivative . It is also known by the synonyms L-(-)-DTTA and Di-p-toluyl-L-tartaric acid . The compound has a molecular weight of 386.35 g/mol .
Molecular Structure Analysis
The linear formula of O,O’-Di-p-toluoyl-D-tartaric anhydride is [CH3C6H4CO2CH(CO2H)-]2 . The SMILES string representation is Cc1ccc(cc1)C(=O)OC@Hc2ccc©cc2)C(O)=O)C(O)=O . The InChI key is CMIBUZBMZCBCAT-HZPDHXFCSA-N .Physical And Chemical Properties Analysis
O,O’-Di-p-toluoyl-D-tartaric anhydride is a powder . It has an optical activity of [α]20/D -138°, c = 1 in ethanol . The melting point is 169-171 °C (lit.) .Aplicaciones Científicas De Investigación
Chiral Catalysts & Ligands
D-PTAN is used as a chiral catalyst and ligand in various chemical reactions . The compound’s chiral nature allows it to selectively catalyze reactions involving chiral molecules, leading to the production of enantiomerically pure products.
Resolving Agent for Racemic Amines
D-PTAN can be used as a chiral resolving agent for the resolution of racemic bases to isolate the (-)-enantiomeric forms . This is particularly useful in the pharmaceutical industry, where the production of enantiomerically pure drugs is often necessary.
Supramolecular Complex Forming Resolving Agent
D-PTAN has been investigated as a supramolecular complex (SMC) forming resolving agent with three racemic alcohols (menthol, 4-methyl-2-pentanol, trans-2-iodo-cyclohexanol) by preparative scale experiments and thermoanalytical measurements . This property can be utilized in the resolution of racemic mixtures.
Biochemical Reagent
D-PTAN is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical assays and experiments.
Optical Resolutions
D-PTAN can be used in optical resolutions during the chiral discrimination process . This is particularly useful in the field of stereochemistry, where the separation of enantiomers is often necessary.
Thermoanalytical Measurements
D-PTAN has been used in thermoanalytical measurements . These measurements can provide valuable information about the thermal properties of the compound, such as its melting point and heat capacity.
Safety And Hazards
O,O’-Di-p-toluoyl-D-tartaric anhydride is irritating to eyes, respiratory system, and skin . Safety measures include not breathing dust, avoiding contact with skin and eyes, wearing suitable protective clothing and gloves, and rinsing with plenty of water and seeking medical advice in case of contact with eyes .
Propiedades
IUPAC Name |
[(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJHROJBLWCLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717804 | |
| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O'-Di-p-toluoyl-D-tartaric anhydride | |
CAS RN |
156835-63-1 | |
| Record name | O,O′-Di-p-toluoyl-D-tartaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156835-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



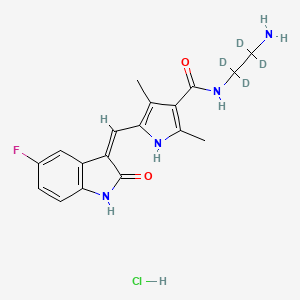


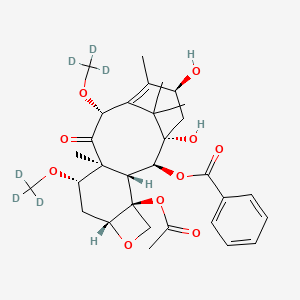
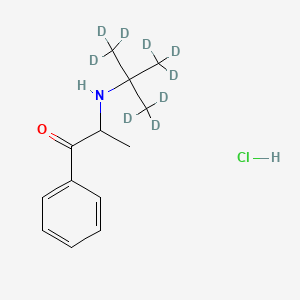
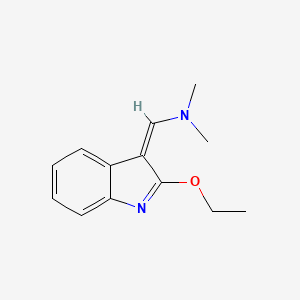

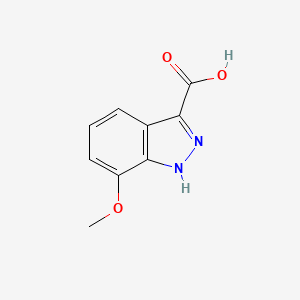
![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)

